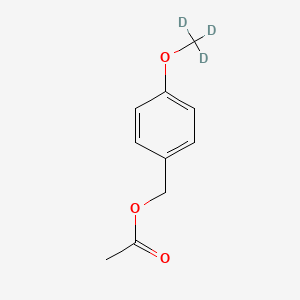![molecular formula C15H20O B12361262 (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is a deuterated aldehyde compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal typically involves the deuteration of a precursor compound followed by a series of chemical reactions to introduce the aldehyde functional group. One common method is the deuteration of benzyl chloride using deuterium gas, followed by a Wittig reaction to form the desired aldehyde. The reaction conditions often involve the use of a strong base such as sodium hydride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The deuterated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanoic acid.
Reduction: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic stability and bioavailability of the compound, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]hexanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]nonanal
Uniqueness
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is unique due to its specific chain length and the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it particularly useful in studies involving isotope effects and in the development of deuterated drugs with enhanced properties.
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
221.35 g/mol |
IUPAC-Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI-Schlüssel |
GUUHFMWKWLOQMM-AVBAJIQZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/C=O)[2H])[2H] |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


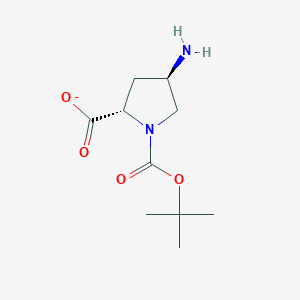
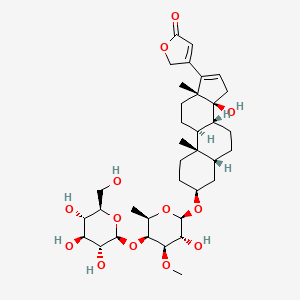



![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)

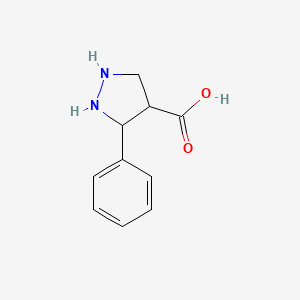
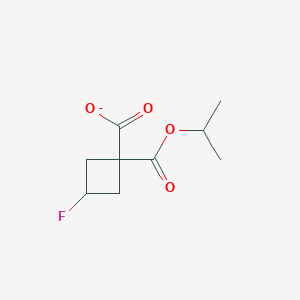

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
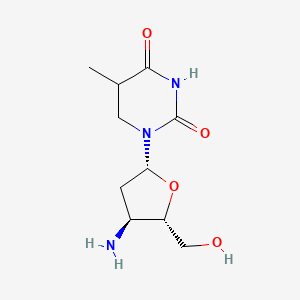
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
